molecular formula C15H12N4O2 B2607236 N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide CAS No. 2034614-86-1

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide

Cat. No.: B2607236
CAS No.: 2034614-86-1
M. Wt: 280.287
InChI Key: XAGNLYQOPKEWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a high-purity chemical compound designed for research and development applications. This molecule features a sophisticated heterocyclic architecture, incorporating pyridine, pyrazine, and furan rings, which are privileged scaffolds in medicinal chemistry . Its structural framework is highly relevant for constructing novel pharmacologically active agents, particularly within antibacterial and anticancer research, where such heterocyclic systems are known to play a critical role . The presence of the pyridine ring, a common bioisostere for benzene, can enhance the pharmacokinetic properties and stability of lead compounds . The molecular scaffold is of significant value in hit-to-lead optimization studies. Researchers can utilize this compound as a core building block or intermediate in the synthesis of more complex molecules targeting various biological pathways. The pyrazine core is an interesting template that has been explored in the development of antiviral agents, including inhibitors of Flavivirus replication . Similarly, the amide-linked furan moiety is a feature present in compounds with diverse bioactive profiles. This product is intended for use in in vitro assays and early-stage drug discovery research. Applications: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is suited for use as a reference standard, a synthetic intermediate in organic chemistry, and a key starting material for the development of novel heterocyclic compounds in medicinal chemistry programs. Important Note: this compound is provided strictly For Research Use Only (RUO) . It is not for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-15(12-3-7-21-10-12)19-9-13-14(18-6-5-17-13)11-2-1-4-16-8-11/h1-8,10H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGNLYQOPKEWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazine and pyridine rings, followed by their coupling with a furan derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Class Example Compound Key Substituents Potential Applications Reference
Furan-3-carboxamide 97b (N-ethyl derivative) Ethyl group Hydrazone-based drug leads
Aminopyrazine 7g (Trifluoromethylpyridinyl) CF₃, Br Antimalarial agents
Pyridine-carbamate tert-Butyl derivative Dimethoxy, carbamate Catalysis or intermediates
Target Compound N-((3-(pyridin-3-yl)...carboxamide Pyridine-pyrazine-methyl, furan Undisclosed (likely bioactive) N/A

Research Findings and Implications

  • Antimalarial Potential: The pyrazine-pyridine core in the target compound resembles aminopyrazines in , which inhibit Plasmodium kinases .
  • Solubility vs. Bioactivity : The furan carboxamide may balance the hydrophobicity of the pyridine-pyrazine system, optimizing bioavailability compared to purely aromatic analogs.

Biological Activity

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a pyridine moiety, and a pyrazine structure, which contribute to its unique chemical properties and biological activities. The molecular formula is C11H10N4OC_{11}H_{10}N_4O, and its structural representation can be summarized as follows:

N 3 pyridin 3 yl pyrazin 2 yl methyl furan 3 carboxamide\text{N 3 pyridin 3 yl pyrazin 2 yl methyl furan 3 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the furan and pyrazine rings allows for potential interactions that can inhibit or activate specific biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those responsible for cell wall synthesis in bacteria.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways associated with cancer and inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various pathogens. Key findings include:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 μg/mL0.5 μg/mL
Escherichia coli0.5 μg/mL1.0 μg/mL
Candida albicans0.75 μg/mL1.5 μg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have demonstrated its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (μM) Mechanism
MCF7 (breast cancer)12.5Induction of apoptosis
A549 (lung cancer)26Cell cycle arrest
HepG2 (liver cancer)15Inhibition of proliferation

These findings indicate that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.

Case Studies

  • In Vitro Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus with an MIC of 0.25 μg/mL, highlighting its potential as a therapeutic agent against resistant bacterial strains .
  • Cytotoxicity Assessment :
    Another research focused on the cytotoxic effects of this compound on MCF7 cells, revealing an IC50 value of 12.5 μM, suggesting substantial anti-proliferative activity . The study proposed that the mechanism involves apoptosis through mitochondrial pathways.

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